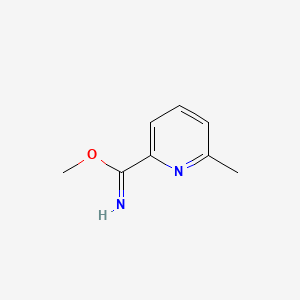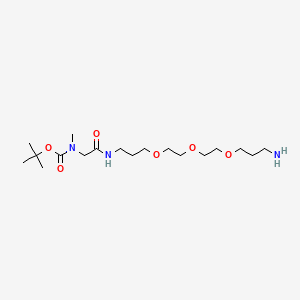
N'-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide (NMTBG) is an amphiphilic molecule that has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, for drug delivery, and for the study of biochemistry and physiology.
Scientific Research Applications
N'-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including peptides and polymers. It has also been used as a drug delivery vehicle, as it has been found to increase the solubility and stability of drugs in aqueous solutions. Additionally, it has been used in the study of biochemistry and physiology, as it has been found to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N'-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide is not yet fully understood. However, it is believed that the amphiphilic nature of the molecule allows it to interact with the cell membrane and other membrane proteins, resulting in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
N'-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide has been found to have a variety of biochemical and physiological effects. It has been found to increase the solubility of drugs in aqueous solutions, and also to increase the stability of drugs in aqueous solutions. Additionally, it has been found to have a variety of effects on cell membranes, including increased permeability and increased binding affinity. It has also been found to have a variety of effects on proteins, including increased activity and increased stability. Finally, it has been found to have a variety of effects on enzymes, including increased activity and increased stability.
Advantages and Limitations for Lab Experiments
N'-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of N'-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide is its amphiphilic nature, which allows it to interact with cell membranes and other membrane proteins. Additionally, it is relatively easy to synthesize, and is stable in aqueous solutions. However, there are also some limitations to its use in laboratory experiments. For example, it has a relatively short half-life in aqueous solutions, and its effects on proteins and enzymes are not yet fully understood.
Future Directions
There are a number of potential future directions for N'-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide research. One potential direction is the development of new drug delivery vehicles based on N'-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide. Additionally, further research could be conducted to better understand the effects of N'-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide on proteins and enzymes. Finally, research could be conducted to explore the potential therapeutic applications of N'-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide, such as its use in the treatment of cancer or other diseases.
Synthesis Methods
N'-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide is synthesized using a condensation reaction between N-methyl-N-tert-butoxycarbonyl-glycine and 13-amino-4,7,10-trioxatridecane. This reaction involves the formation of an amide bond between the two molecules, resulting in the formation of N'-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide. The reaction is typically carried out in an aqueous solution, at a pH of 8-9, and at a temperature of 25-35°C. The reaction is typically complete within 1-3 hours.
properties
IUPAC Name |
tert-butyl N-[2-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propylamino]-2-oxoethyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37N3O6/c1-18(2,3)27-17(23)21(4)15-16(22)20-8-6-10-25-12-14-26-13-11-24-9-5-7-19/h5-15,19H2,1-4H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIIDBLEQAMQDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(=O)NCCCOCCOCCOCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(13-Amino-4,7,10-trioxatridecanyl)-N-methyl-N-tert-butoxycarbonyl-glycinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

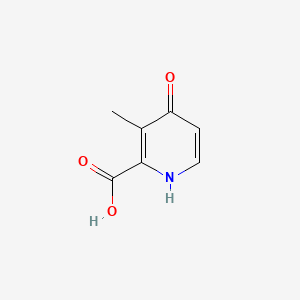
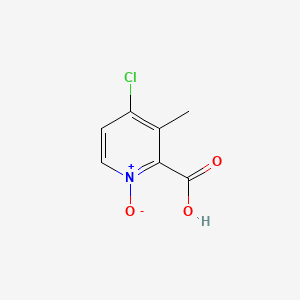
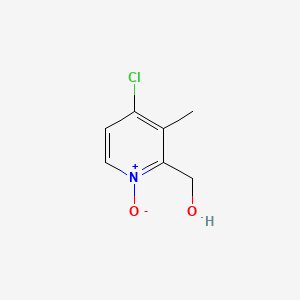

![2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-(9CI)](/img/no-structure.png)
![1-Azido-3-[(9H-carbazol-4-yl)oxy]propan-2-ol](/img/structure/B590205.png)
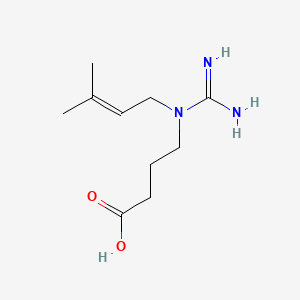

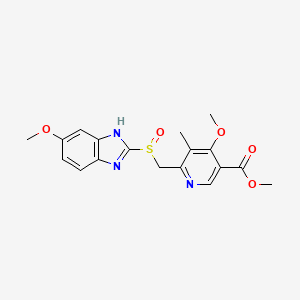

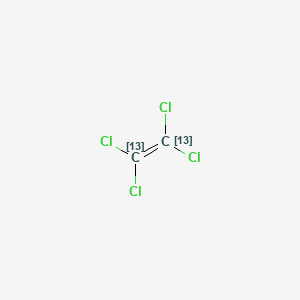
![5-(2-Bromophenyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene](/img/structure/B590214.png)
